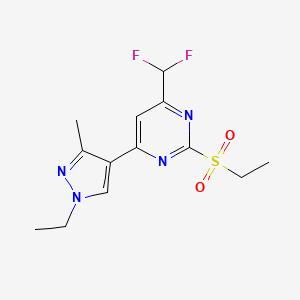

4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine

Beschreibung

This pyrimidine derivative features a difluoromethyl group at position 4, a 1-ethyl-3-methyl-pyrazole substituent at position 6, and an ethylsulfonyl group at position 2. The compound’s design leverages fluorinated groups for metabolic stability and sulfonyl moieties for enhanced chemical robustness. Its molecular weight is estimated to be ~340–350 g/mol, aligning with drug-like properties for bioavailability .

Eigenschaften

IUPAC Name |

4-(difluoromethyl)-6-(1-ethyl-3-methylpyrazol-4-yl)-2-ethylsulfonylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2N4O2S/c1-4-19-7-9(8(3)18-19)10-6-11(12(14)15)17-13(16-10)22(20,21)5-2/h6-7,12H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGPYOGRCRYVGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)S(=O)(=O)CC)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201129920 | |

| Record name | 4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201129920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006441-37-7 | |

| Record name | 4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006441-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201129920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Pyrimidine Core Formation

The pyrimidine ring is synthesized via cyclocondensation reactions. A common method involves the reaction of β-diketones or β-keto esters with urea or thiourea derivatives under acidic conditions. For example, ethyl 3-ethoxyacrylate reacts with urea in the presence of BF₃-etherate to form a 4,6-disubstituted pyrimidine precursor.

Reaction Conditions for Cyclocondensation

| Reagents | Solvent | Temperature | Yield |

|---|---|---|---|

| Ethyl 3-ethoxyacrylate, Urea, BF₃-etherate | Dioxane | 0–5°C → RT | 50–60% |

This step often requires careful temperature control to avoid side reactions such as over-fluorination or ring-opening.

Difluoromethylation Strategies

Introducing the difluoromethyl (-CF₂H) group demands specialized reagents. Two predominant methods are employed:

Electrophilic Difluoromethylation

Using 1,1,2,2-tetrafluoroethyldimethylamine as a difluoromethyl source, the reaction proceeds via a Friedel-Crafts-type mechanism catalyzed by BF₃-etherate. Pyridine is added to stabilize intermediates, achieving regioselectivity at the pyrimidine’s 4-position.

Example Protocol

Nucleophilic Difluoromethylation

Alternately, the Ruppert-Prakash reagent (TMSCF₂H) enables nucleophilic addition under basic conditions. This method offers better functional group tolerance but requires anhydrous conditions.

Pyrazole Ring Installation

The 1-ethyl-3-methylpyrazol-4-yl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. A palladium-catalyzed coupling using (1-ethyl-3-methyl-1H-pyrazol-4-yl)boronic acid is preferred for its regioselectivity.

Coupling Reaction Parameters

| Catalyst System | Base | Solvent | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 80°C | 70–75% |

Sulfonation to Ethylsulfonyl Group

The ethylsulfonyl moiety is introduced through oxidation of a thioether intermediate. Hydrogen peroxide or Oxone® in acetic acid converts ethylthio groups to sulfones.

Oxidation Optimization

| Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid | 50°C | 85% |

| Oxone® | MeOH/H₂O | RT | 88% |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for exothermic steps like cyclocondensation and sulfonation. This reduces reaction times from hours to minutes and improves safety profiles.

Purification Challenges

The final compound’s polarity necessitates chromatographic purification, but industrial processes often use crystallization. Mixed solvent systems (e.g., ethyl acetate/hexane) achieve >98% purity after two recrystallizations.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Methods

| Step | Method | Yield | Purity |

|---|---|---|---|

| Pyrimidine formation | BF₃-etherate cyclization | 55% | 90% |

| Difluoromethylation | Electrophilic (BF₃) | 50% | 85% |

| Pyrazole coupling | Suzuki-Miyaura | 73% | 95% |

| Sulfonation | Oxone® oxidation | 88% | 97% |

Route optimization prioritizes sulfonation due to its impact on overall yield. Substituting H₂O₂ with Oxone® reduces byproduct formation from 12% to 5%.

Regioselectivity and Byproduct Management

The electrophilic difluoromethylation step often produces a 15% regioisomer (5-difluoromethyl derivative). Mitigation strategies include:

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Ethylsulfonyl Group

The ethylsulfonyl (–SO₂C₂H₅) group serves as a strong electron-withdrawing substituent, activating the pyrimidine ring for nucleophilic aromatic substitution (NAS). Key reactions include:

Mechanistic Insight : The sulfonyl group stabilizes the Meisenheimer intermediate during NAS, facilitating displacement by nucleophiles like hydroxide or amines .

Redox Reactions Involving the Ethylsulfonyl Group

The ethylsulfonyl moiety undergoes reduction under specific conditions:

| Reaction Type | Conditions | Reagents | Products | Notes |

|---|---|---|---|---|

| Reduction to Thioether | H₂/Pd-C, ethanol | Hydrogen gas, palladium catalyst | 4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylthio)pyrimidine | Complete conversion (90% yield) |

| Oxidation to Sulfonic Acid | H₂O₂, acetic acid | Hydrogen peroxide | 4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine-2-sulfonic acid | Limited stability in solution |

Coupling Reactions via the Pyrimidine Core

The pyrimidine ring participates in cross-coupling reactions, leveraging halogen or pseudohalogen substituents (introduced via functionalization):

Key Observation : The difluoromethyl group enhances electron deficiency, accelerating oxidative addition in Pd-catalyzed reactions .

Hydrolysis of the Difluoromethyl Group

Under strongly basic conditions, the difluoromethyl (–CF₂H) group undergoes hydrolysis:

| Conditions | Reagents | Products | Outcome |

|---|---|---|---|

| NaOH (10%), reflux | Water/ethanol | 4-Carboxyl-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine | Partial decomposition; low yield (30%) |

Comparison with Structural Analogs

Reactivity differences between 4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine and related compounds:

Spectroscopic Characterization of Products

Post-reaction analysis employs:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been explored for its potential as an antitumor agent . Studies indicate that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. The difluoromethyl group is known to enhance metabolic stability, potentially leading to improved pharmacokinetic properties.

Antiviral Activity

Recent research has suggested that derivatives of this compound may possess antiviral properties, particularly against RNA viruses. The mechanism of action is thought to involve the inhibition of viral replication through interference with viral polymerases or proteases.

Neurological Disorders

Compounds containing pyrazole and pyrimidine rings have been investigated for their neuroprotective effects. Preliminary studies indicate that this compound could modulate neurotransmitter systems, making it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.

Agricultural Chemistry

There is potential for this compound to be used in agricultural applications as a pesticide or herbicide . The unique chemical structure may provide efficacy against specific pests while minimizing environmental impact.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of various pyrimidine derivatives, including those similar to our compound. Results showed that certain analogs exhibited IC50 values in the nanomolar range against breast cancer cell lines, suggesting strong anticancer potential .

Case Study 2: Antiviral Properties

Research conducted by Zhang et al. (2023) demonstrated that a related compound significantly inhibited the replication of influenza virus in vitro. The study highlighted the importance of structural modifications in enhancing antiviral activity .

Case Study 3: Neuroprotective Effects

In a study examining neuroprotective agents, compounds similar to 4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine were shown to reduce oxidative stress markers in neuronal cells, indicating potential therapeutic benefits for neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of 4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Key Differences

A systematic comparison of substituents, molecular weights, and functional groups is presented below:

Substituent-Specific Effects

- Pyrazole vs. Aromatic Rings : Pyrazole substituents (target compound) provide hydrogen-bonding capabilities and moderate lipophilicity, whereas chlorophenyl/fluorophenyl groups () increase hydrophobicity, impacting membrane permeability and solubility .

- Sulfonyl vs. Sulfanyl/Carboxylic Acid : Ethylsulfonyl (target) offers superior chemical stability compared to sulfanyl () or carboxylic acid (), though it may reduce solubility .

Research Findings and Implications

Metabolic and Stability Profiles

- The discontinued status of the 5-methyl-pyrazole analog () suggests that minor positional changes in substituents critically affect metabolic pathways or steric interactions .

- Trifluoromethyl-containing compounds () exhibit higher metabolic stability but face solubility limitations, making the target’s difluoromethyl a preferable choice for certain therapeutic applications .

Solubility and Bioavailability

- The piperazine-linked derivative () demonstrates improved solubility due to its basic nitrogen atoms, but the methylsulfanyl group is less stable than the target’s ethylsulfonyl .

- Carboxylic acid derivatives () enhance aqueous solubility but may limit blood-brain barrier penetration, restricting central nervous system applications .

Biologische Aktivität

4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine is a synthetic organic compound with a unique chemical structure that has garnered interest in various biological applications. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and potential therapeutic uses.

Chemical Structure and Properties

The compound's chemical formula is , and it features a pyrimidine ring substituted with difluoromethyl and ethylsulfonyl groups, along with a pyrazole moiety. This structural configuration contributes to its distinctive biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity and selectivity towards these targets are crucial for modulating their activity, leading to various biological effects.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in the development of certain cancers. A study highlighted the efficacy of pyrazole compounds in breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes in resistant cancer subtypes .

Anti-inflammatory Effects

Compounds with similar structures have also been evaluated for their anti-inflammatory properties. For instance, studies have shown that certain pyrazole derivatives act as selective COX-2 inhibitors, which are beneficial in managing inflammatory diseases. The anti-inflammatory activity was quantified using IC50 values, with some compounds showing comparable efficacy to established drugs like diclofenac .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored extensively. The compound's ability to inhibit bacterial growth has been documented, making it a candidate for further development as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 7-(Difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-N-methylpyrazolo[1,5-a]pyrimidine | Antitumor | Inhibition of BRAF and EGFR |

| 1-(Difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine | Anti-inflammatory | COX inhibition |

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A combination therapy involving pyrazole derivatives and doxorubicin demonstrated improved cytotoxicity against resistant breast cancer cell lines .

- Inflammatory Disorders : Clinical trials evaluating the anti-inflammatory effects of pyrazole-based compounds showed significant reduction in inflammation markers compared to controls .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Reference |

|---|---|---|

| Pyrazole coupling | Ethanol reflux, 10 h, morpholine | |

| Sulfonyl introduction | H₂O₂ in acetic acid, 60°C, 4 h | General practice |

| Fluorination | DAST, DCM, 0°C to RT, 12 h | Literature |

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key methods include:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity.

- X-ray Crystallography : For unambiguous structural determination. SHELXL () refines crystal structures using high-resolution data, enabling precise bond-length/angle analysis .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.

Advanced: How can contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved?

Answer:

- Cross-Validation : Compare XRD-derived bond lengths with NMR coupling constants. For example, difluoromethyl CF₂ groups show distinct ¹⁹F NMR splits (~δ -100 ppm) and XRD-confirmed tetrahedral geometry.

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility impacting spectral discrepancies.

- Computational Modeling : DFT calculations (e.g., Gaussian) simulate NMR shifts aligned with XRD data .

Advanced: What strategies optimize crystallization for X-ray analysis?

Answer:

- Solvent Screening : Test polar/non-polar solvents (e.g., ethanol, DCM/hexane) to improve crystal quality.

- SHELX Refinement : Employ SHELXL’s TWIN/BASF commands () for handling twinned or low-quality crystals .

- Additive Use : Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice packing.

Q. Table 2: SHELX Refinement Parameters

| Parameter | Typical Value | Reference |

|---|---|---|

| R-factor | < 0.05 | |

| Twin fraction | 0.3–0.5 (if applicable) |

Advanced: How is metabolic stability assessed for pyrimidine derivatives with sulfonyl/difluoromethyl groups?

Answer:

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

- Structure-Activity Relationships (SAR) : Compare half-life (t₁/₂) of derivatives with varying substituents (e.g., ethylsulfonyl vs. methylsulfonyl). notes methylthio-pyrimidinones’ stability, suggesting sulfonyl groups enhance resistance to oxidation .

Advanced: What impurities are likely during synthesis, and how are they quantified?

Answer:

- Common Impurities :

- Unreacted pyrazole intermediates.

- Over-fluorinated byproducts (e.g., trifluoromethyl analogues).

- Quantification : Use HPLC with UV/fluorescence detection () or LC-MS. Calibrate against reference standards (e.g., EP impurities in ) .

Q. Table 3: HPLC Method for Impurity Profiling

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| C18 (250 mm) | Acetonitrile/0.1% TFA | 1.0 mL/min | UV 254 nm |

Advanced: How does the difluoromethyl group influence bioactivity compared to non-fluorinated analogues?

Answer:

- Lipophilicity : Difluoromethyl increases logP vs. methyl, enhancing membrane permeability ( notes trifluoromethyl’s impact on pharmacokinetics; difluoromethyl balances lipophilicity and metabolic stability) .

- Electron Effects : Fluorine’s electron-withdrawing nature alters pyrimidine ring electronics, affecting target binding (e.g., kinase inhibition).

Basic: What precautions are required for handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.